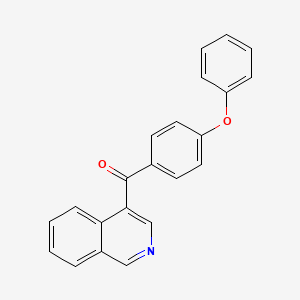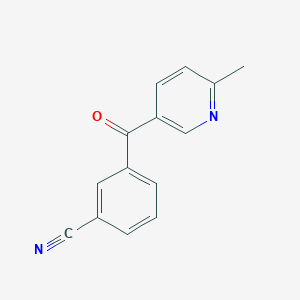
4-(4-Iodobenzoyl)-2-methylpyridine
概要
説明
4-(4-Iodobenzoyl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a 4-iodobenzoyl group at the 4-position
作用機序
Target of Action
Similar compounds such as 4-iodobenzyl alcohol and 1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid have been found to interact with various biological targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of any compound, including 4-(4-Iodobenzoyl)-2-methylpyridine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
生化学分析
Biochemical Properties
4-(4-Iodobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrroles, mediated by isocyanides using palladium catalysis . Additionally, this compound is used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine D4 antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modify poly(allylamine) to make the polymer X-ray visible . This modification can impact cellular processes by altering the physical properties of the polymer, thereby affecting its interaction with cellular components.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been used in the synthesis of pyrroles from imines and acetylenes, mediated by isocyanides versus palladium catalysis . This reaction mechanism highlights the compound’s ability to facilitate complex biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been noted that this compound is moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to light and moisture can lead to degradation, affecting its efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, at high doses, this compound may exhibit toxic or adverse effects, such as skin and eye irritation . These findings underscore the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion into different metabolites, which can influence metabolic flux and metabolite levels. For instance, it has been used in the preparation of fatty acid 4-iodobenzyl esters (FAIBEs), which are involved in lipid metabolism . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cellular environment. For example, it has been used in the modification of poly(allylamine), which can affect its distribution and accumulation within cells . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, its interaction with poly(allylamine) can influence its localization to specific cellular regions, affecting its biochemical activity . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its use in research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodobenzoyl)-2-methylpyridine typically involves the reaction of 4-iodobenzoyl chloride with 2-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Iodobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
4-(4-Iodobenzoyl)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to study biological pathways and interactions, especially those involving iodine-containing molecules.
Industry: It can be used in the production of advanced materials and chemicals, leveraging its unique reactivity and functional groups.
類似化合物との比較
Similar Compounds
4-Iodobenzoyl chloride: Shares the 4-iodobenzoyl group but lacks the pyridine ring.
2-Methylpyridine: Contains the pyridine ring with a methyl group but lacks the 4-iodobenzoyl group.
4-Iodobenzyl bromide: Similar in structure but with a bromomethyl group instead of the benzoyl group.
Uniqueness
4-(4-Iodobenzoyl)-2-methylpyridine is unique due to the combination of the 4-iodobenzoyl group and the 2-methylpyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
(4-iodophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJATZUQHEQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)




